molecular formula C18H20N4O3 B2704825 3-(Pyrazine-2-carboxamido)cyclohexyl phenylcarbamate CAS No. 1396858-03-9

3-(Pyrazine-2-carboxamido)cyclohexyl phenylcarbamate

Cat. No. B2704825
CAS RN: 1396858-03-9
M. Wt: 340.383
InChI Key: SKFXVLKDFYYFHI-UHFFFAOYSA-N
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Description

“3-(Pyrazine-2-carboxamido)cyclohexyl phenylcarbamate” is a chemical compound with the molecular formula C18H20N4O3. It is a derivative of pyrazinamide, a first-line antitubercular drug .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, aminodehalogenation of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines yielded a series of fifteen 3-benzylaminopyrazine-2-carboxamides . Another method involved the reaction of pyrazine-2-carboxylic acids with thionyl chloride to yield the corresponding acyl chlorides, which on treatment with amines gave pyrazine-2-carboxamides .

Future Directions

Future research could focus on further exploring the synthesis, properties, and potential applications of “3-(Pyrazine-2-carboxamido)cyclohexyl phenylcarbamate” and similar compounds. Given their antimycobacterial activity, these compounds could be of interest in the development of new treatments for tuberculosis .

Mechanism of Action

properties

IUPAC Name

[3-(pyrazine-2-carbonylamino)cyclohexyl] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c23-17(16-12-19-9-10-20-16)21-14-7-4-8-15(11-14)25-18(24)22-13-5-2-1-3-6-13/h1-3,5-6,9-10,12,14-15H,4,7-8,11H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFXVLKDFYYFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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